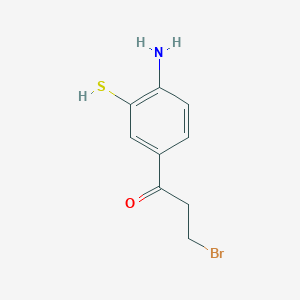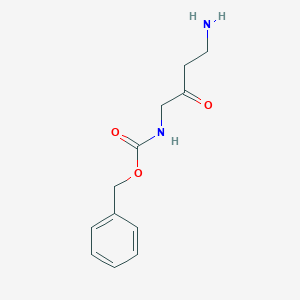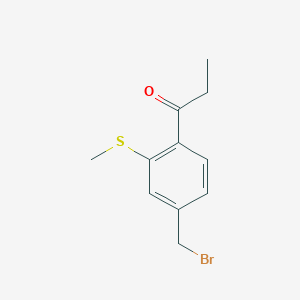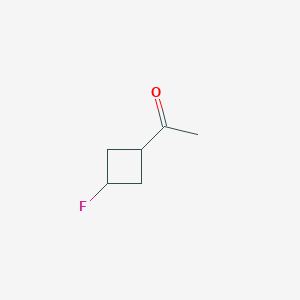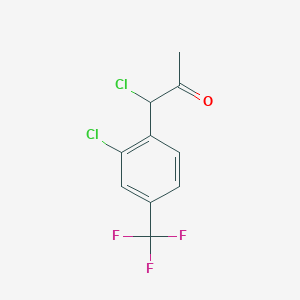
1-(2-Amino-5-fluorophenyl)-3-chloropropan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Amino-5-fluorophenyl)-3-chloropropan-1-one is an organic compound with the molecular formula C9H9ClFNO It is characterized by the presence of an amino group, a fluorine atom, and a chlorine atom attached to a propanone backbone
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Amino-5-fluorophenyl)-3-chloropropan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 2-amino-5-fluorobenzene and 3-chloropropanone.
Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions, often in the presence of a catalyst to facilitate the reaction.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is common to optimize the production process.
化学反应分析
Types of Reactions: 1-(2-Amino-5-fluorophenyl)-3-chloropropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The chlorine atom can be substituted with other functional groups, such as hydroxyl or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.
科学研究应用
1-(2-Amino-5-fluorophenyl)-3-chloropropan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1-(2-Amino-5-fluorophenyl)-3-chloropropan-1-one involves its interaction with molecular targets in biological systems. The amino and fluorine groups play a crucial role in its binding affinity and specificity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biochemical pathways and cellular responses.
相似化合物的比较
2-Amino-5-fluoroacetophenone: This compound shares the amino and fluorine groups but lacks the chlorine atom and propanone backbone.
1-(2-Amino-5-chlorophenyl)-3-fluoropropan-1-one: Similar structure but with the positions of fluorine and chlorine atoms swapped.
3-Chloro-1-(2-fluorophenyl)propan-1-one: Lacks the amino group but has similar backbone structure.
Uniqueness: 1-(2-Amino-5-fluorophenyl)-3-chloropropan-1-one is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both amino and fluorine groups enhances its potential for interactions with biological targets, making it a valuable compound for research and development.
属性
分子式 |
C9H9ClFNO |
|---|---|
分子量 |
201.62 g/mol |
IUPAC 名称 |
1-(2-amino-5-fluorophenyl)-3-chloropropan-1-one |
InChI |
InChI=1S/C9H9ClFNO/c10-4-3-9(13)7-5-6(11)1-2-8(7)12/h1-2,5H,3-4,12H2 |
InChI 键 |
RSBDHWRIDATXRD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1F)C(=O)CCCl)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


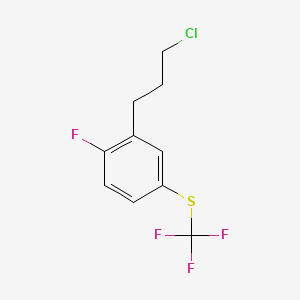
![[4-Chloro-2-(2,3,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14046237.png)
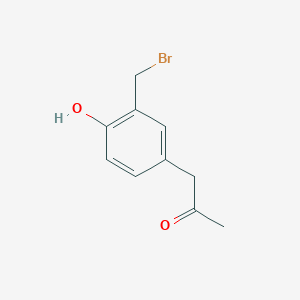

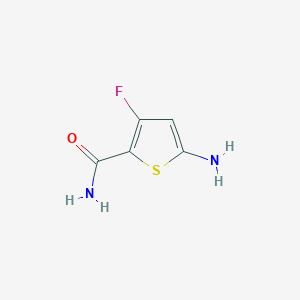
![Methyl 2-chlorothieno[2,3-b]pyrazine-7-carboxylate](/img/structure/B14046258.png)
![4H-Inden-4-one, octahydro-1-[(1S,2E,4S)-5-hydroxy-1,4,5-trimethyl-2-hexen-1-yl]-7a-methyl-, (1R,3aR,7aR)-](/img/structure/B14046262.png)
